N-phenyl-1H-pyrrole-2-carboxamide

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

N-Phenyl-1H-pyrrole-2-carboxamide (CAS 4778-75-0) is the simplest N-arylpyrrole-2-carboxamide, comprising an unsubstituted pyrrole ring connected via a carboxamide linkage to a phenyl group with zero intervening methylene units (n=0). It was first characterized as a selective, reversible monoamine oxidase A (MAO-A) inhibitor in the La Regina et al.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B8752247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1H-pyrrole-2-carboxamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CN2
InChIInChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14)
InChIKeyMZPAQCAPWLAKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-pyrrole-2-carboxamide (CAS 4778-75-0): A Minimalist Pyrrole-2-Carboxamide Scaffold with Documented Monoamine Oxidase A Selectivity


N-Phenyl-1H-pyrrole-2-carboxamide (CAS 4778-75-0) is the simplest N-arylpyrrole-2-carboxamide, comprising an unsubstituted pyrrole ring connected via a carboxamide linkage to a phenyl group with zero intervening methylene units (n=0). It was first characterized as a selective, reversible monoamine oxidase A (MAO-A) inhibitor in the La Regina et al. 2007 pyrrole inhibitor series [1]. The compound has a molecular weight of 186.21 g/mol and a calculated XlogP of 1.9 [2]. Its core scaffold serves as the synthetic entry point for 4,5-dihalogenated derivatives that exhibit sub-micromolar DNA gyrase B inhibition [3].

Why N-Phenyl-1H-pyrrole-2-carboxamide Cannot Be Substituted by N-Benzyl or N-Propargyl Analogs: The Zero-Methylene Selectivity Switch


Within the pyrrole-2-carboxamide chemotype, the presence or absence of a single methylene spacer between the amide nitrogen and the aromatic ring dictates MAO isoform selectivity. N-Phenyl-1H-pyrrole-2-carboxamide (n=0) is MAO-A selective, while its closest analog, N-benzyl-1H-pyrrole-2-carboxamide (n=1), is MAO-B selective [1]. This qualitative inversion—driven by a one-atom difference—means that procurement of the incorrect analog for an MAO-A-targeted study would yield fundamentally misleading biological results. Similarly, the 4,5-dibromo derivatives of the N-phenyl scaffold achieve nanomolar DNA gyrase B inhibition, whereas the unsubstituted parent serves as the critical non-halogenated control for medicinal chemistry optimization [2]. The precise linker length (n=0) and the absence of pyrrole-ring substitution are therefore non-negotiable structural features for defined pharmacological profiling.

N-Phenyl-1H-pyrrole-2-carboxamide: Quantitative Head-to-Head Comparisons Against Closest Analogs


MAO-A Selectivity Inversion: Single-Methylene Deletion Switches Isoform Preference Relative to N-Benzyl Analog

In the La Regina 2007 series, N-phenyl-1H-pyrrole-2-carboxamide (compound 8, n=0) inhibits MAO-A with Ki = 0.4 µM and MAO-B with Ki = 11.5 µM, yielding an MAO-B/MAO-A selectivity index (SI) of approximately 29. In contrast, its N-benzyl analog (compound 9, n=1) shows Ki(MAO-A) = 0.25 µM and Ki(MAO-B) = 0.054 µM, with SI ≈ 0.22 [1]. This means compound 8 is MAO-A selective, while compound 9 is MAO-B selective—an inversion caused solely by the absence of the benzyl methylene group. The authors explicitly note that compound 8 'inhibited the MAO-A at a concentration 1.6 times higher than that obtained with 9' [1].

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Bovine MAO Selectivity Confirmation: BindingDB Orthogonal Data Shows >250-Fold MAO-A Preference

Independent data curated in BindingDB (BDBM15582) for bovine MAO enzymes reports Ki(MAO-A) = 400 nM and Ki(MAO-B) > 100,000 nM for N-phenyl-1H-pyrrole-2-carboxamide, yielding an apparent selectivity index exceeding 250 [1]. This orthogonal measurement corroborates the MAO-A selectivity observed in the La Regina 2007 table, though the magnitude differs. For comparison, the N-benzyl analog (BDBM15583) shows Ki(MAO-A) = 250 nM and Ki(MAO-B) = 150,000 nM, producing an SI of 600 (MAO-A selective in this assay, contrasting with the 2007 table values) [2]. The N-propargyl analog (BDBM15607) shows Ki(MAO-A) = 230 nM and Ki(MAO-B) = 70,000 nM, SI ≈ 304 [3].

Enzyme inhibition Monoamine oxidase Cross-assay validation

Scaffold Minimalism Enables 4,5-Dibromo Derivatization to Sub-Micromolar DNA Gyrase B Inhibitors

N-Phenyl-1H-pyrrole-2-carboxamide is the core scaffold from which 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids are synthesized. In the Merugu et al. 2024 study, four 4,5-dibromo derivatives demonstrated E. coli DNA gyrase inhibitory IC50 values: compound 11b = 0.28 µM, 17b = 0.43 µM, 11a = 0.90 µM, and 17a = 0.72 µM [1]. The most potent compound, 11b, also exhibited anti-tubercular activity against M. tuberculosis H37Rv with MIC = 1.56 µg/mL, while 17b showed MIC = 3.125 µg/mL [1]. The unsubstituted parent compound (N-phenyl-1H-pyrrole-2-carboxamide) lacks these activities and serves as the essential negative control and synthetic precursor for the active derivatives. In contrast, N-benzyl or N-propargyl scaffolds have not been reported to yield comparable DNA gyrase B inhibitors upon 4,5-dibromination.

Antibacterial drug discovery DNA gyrase inhibition Scaffold derivatization

Physicochemical Differentiation: Lower Lipophilicity and Molecular Weight Versus N-Benzyl and N-Propargyl Analogs

N-Phenyl-1H-pyrrole-2-carboxamide has a calculated XlogP of 1.9 and a molecular weight of 186.21 g/mol . Its melting point is reported as 181–182 °C [1]. In comparison, N-benzyl-1H-pyrrole-2-carboxamide has a higher molecular weight (200.24 g/mol) and identical XlogP (1.9) [2], while the N-propargyl analog (MW ≈ 160.17, predicted XlogP ≈ 0.7–1.0) is smaller and more polar. The N-phenyl compound thus occupies a distinct lipophilicity–size space: it is more lipophilic than the propargyl analog but less sterically demanding than the benzyl analog (fewer rotatable bonds: 2 vs. 3 for the benzyl derivative). This intermediate profile may influence membrane permeability and solubility in ways that differ from both comparators.

Physicochemical profiling Lipophilicity Drug-likeness

Reversibility of MAO Inhibition Contrasts with Irreversible Clinical MAO Inhibitors

The La Regina 2007 study explicitly states that all compounds in the series (4 and 7–36), including N-phenyl-1H-pyrrole-2-carboxamide (compound 8), are reversible MAO inhibitors: 95–100% of enzyme activity was restored after 24-hour dialysis [1]. This reversibility contrasts with clinically used irreversible MAO inhibitors such as clorgyline (MAO-A) and selegiline (MAO-B), which form covalent adducts with the FAD cofactor and require de novo enzyme synthesis for activity recovery. Among the pyrrole-2-carboxamide series, compound 8 is one of the simplest structures exhibiting this reversible inhibition profile, with no requirement for N-methylation or extended alkyl chains.

Enzyme inhibition mechanism Reversible inhibitor Drug safety

Anion Transport Scaffold Tunability: Pyrrole-2-Carboxamides as Transmembrane Anion Transporters

Roy et al. (2023) demonstrated that substituted pyrrole-2-carboxamides, including the N-phenyl variant, function as efficient transmembrane anion transport systems with highly tunable properties controlled by pyrrole-ring and amide-substituent variations [1]. The transport activity is modulated through lipophilicity and N–H pKa adjustments. While quantitative transport rates (EC50 values) for the specific N-phenyl compound were not head-to-head compared against all analogs in the published study, the pyrrole-2-carboxamide scaffold is established as a privileged anionophore chemotype, and the N-phenyl derivative represents the minimal aromatic amide within this series. This differentiates it from N-alkyl analogs (e.g., N-cyclohexylmethyl) that have different lipophilicity–pKa profiles and thus different transport properties.

Anion transport Membrane biology Supramolecular chemistry

N-Phenyl-1H-pyrrole-2-carboxamide: Evidence-Backed Procurement Scenarios for Research and Industry


MAO-A Selective Tool Compound for Neuropharmacology Studies

When an MAO-A selective, reversible inhibitor with a defined pyrrole-2-carboxamide scaffold is required for in vitro target engagement studies, N-phenyl-1H-pyrrole-2-carboxamide (Ki = 0.4 µM) provides the necessary MAO-A preference (SI ≈ 29) without the confounding MAO-B activity seen in its N-benzyl analog (SI ≈ 0.22). Its reversibility (95–100% enzyme recovery after 24 h dialysis) ensures it can be used in washout experiments that are impossible with irreversible inhibitors like clorgyline [1].

Synthetic Precursor for 4,5-Dibromo DNA Gyrase B Inhibitors

Medicinal chemistry programs targeting bacterial DNA gyrase B should procure N-phenyl-1H-pyrrole-2-carboxamide as the validated synthetic scaffold for bromination at positions 4 and 5. The resulting 4,5-dibromo derivatives achieve E. coli DNA gyrase IC50 values of 0.28–0.90 µM and anti-tubercular MIC values of 1.56–3.125 µg/mL against M. tuberculosis H37Rv [2]. The unsubstituted parent compound is essential as a negative control and starting material.

Reference Standard for Pyrrole-2-Carboxamide Anion Transporter SAR

In supramolecular chemistry and membrane transport research, N-phenyl-1H-pyrrole-2-carboxamide (XlogP = 1.9, TPSA = 44.9 Ų) serves as the minimally substituted aromatic amide baseline within the pyrrole-2-carboxamide anionophore series. Its defined lipophilicity and hydrogen-bonding capacity (2 HBD, 1 HBA) provide a reproducible reference point for studying how substituent modifications alter transmembrane chloride/nitrate exchange activity [3].

Minimal Scaffold for Pyrrole-2-Carboxamide Chemistry and Crystallography

With a molecular weight of only 186.21 g/mol, a melting point of 181–182 °C, and only two rotatable bonds, N-phenyl-1H-pyrrole-2-carboxamide is the most conformationally restricted and crystallizable member among the common N-substituted pyrrole-2-carboxamides. These properties make it suitable as a substrate for co-crystallography, solid-state NMR studies, or as a synthetic intermediate for further N-oxide or electrophilic substitution reactions .

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